molecular formula C10H10N2O4S B1436468 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid CAS No. 743440-15-5

3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid

Cat. No. B1436468
M. Wt: 254.26 g/mol
InChI Key: YFWGDLVXIBQIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid” consists of a benzothiazole ring (which contains a sulfur and a nitrogen atom) attached to a propionic acid moiety via an amine linkage .

Scientific Research Applications

Importance in Medicinal Chemistry

Benzothiazole derivatives are recognized for their broad spectrum of pharmacological activities. These compounds are an integral part of many natural and synthetic bioactive molecules. The presence of the benzothiazole ring contributes to a variety of activities, including anti-viral, anti-microbial, anti-inflammatory, and anti-cancer properties. The structural diversity offered by benzothiazole scaffolds facilitates the search for new therapeutic agents, showcasing their importance in drug discovery and development processes (Bhat & Belagali, 2020).

Synthesis and Pharmacological Evaluation

Benzothiazole derivatives are synthesized through various chemical reactions, demonstrating significant antioxidant and anti-inflammatory activities. These activities are attributed to the structural modifications on the benzothiazole ring, which enhance their biological effectiveness. Such derivatives are vital for developing therapeutic agents aimed at treating conditions like inflammation and oxidative stress-related disorders (Raut et al., 2020).

Antimicrobial and Antiviral Properties

The benzothiazole ring's presence in various compounds has shown substantial antimicrobial and antiviral capabilities. These properties make benzothiazole derivatives potential candidates for developing new antimicrobial and antiviral drugs, especially in the context of increasing resistance to conventional antibiotics and the emergence of new viral diseases (Elamin et al., 2020).

Contributions to Heterocyclic Chemistry

Benzothiazole derivatives represent a significant class of heterocyclic compounds in pharmaceutical chemistry. Their structural versatility allows for the design and synthesis of compounds with a wide range of biological activities, underlining their contribution to the development of novel drugs with potential therapeutic applications across various diseases (Keri et al., 2015).

properties

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c13-9(14)5-6-11-10-7-3-1-2-4-8(7)17(15,16)12-10/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWGDLVXIBQIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCC(=O)O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid
Reactant of Route 2
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid
Reactant of Route 3
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid
Reactant of Route 5
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid
Reactant of Route 6
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.